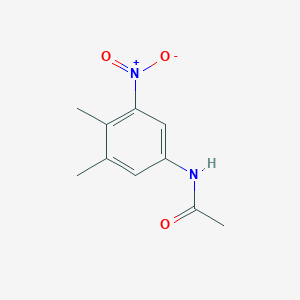

N-(3,4-dimethyl-5-nitrophenyl)acetamide

Vue d'ensemble

Description

N-(3,4-dimethyl-5-nitrophenyl)acetamide is an organic compound characterized by the presence of a nitro group, two methyl groups, and an acetamide group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide typically involves the acylation of 3,4-dimethyl-5-nitroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3,4-dimethyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

Reduction: 3,4-dimethyl-5-aminophenylacetamide.

Substitution: Various substituted acetamides depending on the nucleophile used.

Oxidation: 3,4-dimethyl-5-nitrobenzoic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of acetamide derivatives, including N-(3,4-dimethyl-5-nitrophenyl)acetamide. Research indicates that compounds with nitrophenyl groups exhibit enhanced activity against resistant bacterial strains, such as Klebsiella pneumoniae. The presence of the nitro group is believed to improve the binding affinity to bacterial enzymes, leading to effective cell lysis and inhibition of bacterial growth .

Pharmacological Insights

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. In vitro studies have shown that this compound can be optimized for oral administration, making it a candidate for further development as an antibacterial agent . The structure-activity relationship (SAR) studies emphasize the importance of the nitrophenyl moiety in enhancing biological activity while minimizing cytotoxic effects .

Analytical Chemistry

HPLC Applications

this compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation and quantification. This method employs a mobile phase consisting of acetonitrile and water, making it suitable for both qualitative and quantitative analyses in pharmacokinetic studies . The scalability of this method allows for its application in isolating impurities during synthesis and formulation development.

Material Science

Polymer Synthesis

In material science, this compound has been explored as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability due to the rigid structure provided by the nitrophenyl group. This application is particularly relevant in developing advanced materials for coatings and composites .

Case Studies

Mécanisme D'action

The mechanism of action of N-(3,4-dimethyl-5-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(3,4-dimethylphenyl)acetamide: Lacks the nitro group, which may result in different chemical and biological properties.

N-(3,4-dimethyl-5-chlorophenyl)acetamide:

N-(3,4-dimethyl-5-methoxyphenyl)acetamide: Contains a methoxy group, which can influence its chemical behavior and biological activity.

Uniqueness

N-(3,4-dimethyl-5-nitrophenyl)acetamide is unique due to the presence of both nitro and acetamide groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

N-(3,4-dimethyl-5-nitrophenyl)acetamide, also known as 4,5-dimethyl-3-nitro-acetanilide, is an organic compound characterized by a nitro group and methyl substitutions on a phenyl ring linked to an acetamide functional group. This unique structure has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties.

The molecular formula of this compound is . The presence of the nitro group at the 5-position of the phenyl ring enhances its chemical reactivity and biological activity. The compound serves as a precursor in synthesizing various heterocyclic compounds, which are screened for biological activity.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H12N2O3 | Nitro-substituted structure |

| N-(2-methyl-5-nitrophenyl)acetamide | C10H12N2O3 | Similar nitro-substituted structure |

| N-(4-nitrophenyl)acetamide | C9H10N2O3 | Lacks methyl substitutions but retains nitro group |

| 3-Methyl-N-(4-nitrophenyl)acetamide | C10H12N2O3 | Contains a methyl substitution on the phenyl ring |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been evaluated against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, studies have demonstrated its potential against Klebsiella pneumoniae , a bacterium known for its resistance to multiple drugs .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound may possess anti-inflammatory effects. The nitro group is often associated with enhanced biological activity due to its ability to participate in redox reactions within biological systems. This characteristic can facilitate interactions with inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study focused on the synthesis of various acetamides, including this compound, evaluated their antibacterial activity. The Minimum Inhibitory Concentration (MIC) was determined for several derivatives, revealing that the presence of the nitro group significantly enhances antimicrobial efficacy compared to non-nitro-substituted analogs. The study concluded that modifications at the para and ortho positions of the phenyl ring could further optimize antibacterial properties .

Study 2: In Vitro Toxicity Analysis

Another investigation assessed the cytotoxicity and pharmacokinetic profiles of this compound derivatives. Results indicated low hemolytic activity across various concentrations tested against human erythrocytes. This suggests a favorable safety profile for potential therapeutic application .

The mechanism underlying the biological activities of this compound is believed to involve interaction with specific biological targets. The nitro group may enhance binding affinity to bacterial enzymes or receptors involved in inflammatory responses. Further studies are necessary to elucidate these mechanisms fully.

Propriétés

IUPAC Name |

N-(3,4-dimethyl-5-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-6-4-9(11-8(3)13)5-10(7(6)2)12(14)15/h4-5H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLVZAMPWVMSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646678 | |

| Record name | N-(3,4-Dimethyl-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857571-00-7 | |

| Record name | N-(3,4-Dimethyl-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.